molecular formula C11H15NO B8771090 (R)-2,2-dimethylchroman-4-amine

(R)-2,2-dimethylchroman-4-amine

Cat. No. B8771090
M. Wt: 177.24 g/mol
InChI Key: YSTIIIRGSQEQNH-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2,2-dimethylchroman-4-amine is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-2,2-dimethylchroman-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2,2-dimethylchroman-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(R)-2,2-dimethylchroman-4-amine

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(4R)-2,2-dimethyl-3,4-dihydrochromen-4-amine

InChI

InChI=1S/C11H15NO/c1-11(2)7-9(12)8-5-3-4-6-10(8)13-11/h3-6,9H,7,12H2,1-2H3/t9-/m1/s1

InChI Key

YSTIIIRGSQEQNH-SECBINFHSA-N

Isomeric SMILES

CC1(C[C@H](C2=CC=CC=C2O1)N)C

Canonical SMILES

CC1(CC(C2=CC=CC=C2O1)N)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2′-hydroxyacetophenone (5.0 mL), acetone (4.7 mL), and pyrrolidine (5.4 mL) in 150 mL of methanol was stirred for 66 hours. The mixture was concentrated and treated with aqueous HCl (pH<1). The acidic layer was extracted twice with ethyl ether, which was dried and concentrated to provide 2,2-dimethylchroman-4-one. The 2,2-dimethylchroman-4-one was dissolved in 300 mL of methanol and treated with ammonium acetate (65 g) and sodium cyanoborohydride (2.5 g) for 24 hours. The resulting mixture was concentrated to 100 mL and diluted with 300 mL water. Concentrated HCl was carefully added until the pH was less than 1 and the acidic mixture was extracted with ethyl ether. The acidic phase was made basic with KOH and then extracted twice with ethyl ether. The basic extracts were dried and concentrated to provide the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
65 g
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Two

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